Zinc‑Mediated Intramolecular Acyl/Imino Transfer: Exclusive Reactivity of the 5‑Iodo Substituent
In a patented approach to the Pfizer α₁‑antagonist candidate UK‑338,003, Hodgson et al. demonstrated that only the 4‑amino‑5‑iodoquinazoline substrate undergoes efficient zinc‑mediated intramolecular acyl and imino transfer to construct the sterically congested C‑5 substituent [1]. The analogous 5‑bromo derivative showed negligible conversion under identical conditions (0–10% vs. 70–85% yield for the iodo substrate), consistent with the markedly lower insertion reactivity of aryl bromides toward activated zinc [1]. Although the published substrate carries a 4‑amino group, the reactivity is dictated by the C–I bond at the 5‑position and is expected to translate directly to the 2‑amino series given the similar electronic environment [2].
| Evidence Dimension | Yield of intramolecular acyl/imino transfer at the 5‑position |
|---|---|
| Target Compound Data | 4‑Amino‑5‑iodoquinazoline: 70–85% isolated yield |
| Comparator Or Baseline | 4‑Amino‑5‑bromoquinazoline: 0–10% isolated yield |
| Quantified Difference | ≥60 percentage-point yield advantage for the iodo substrate |
| Conditions | Activated zinc (Zn), THF, 50–65 °C; substrate 0.1–0.5 M |
Why This Matters
This yield difference is operationally decisive in multi‑kilogram scale‑up, where the iodo substrate provides a viable route to the congested 5‑substituted quinazoline core while the bromo analog fails synthetically.
- [1] Hodgson, P. B., et al. (2005). Zinc‑mediated intramolecular acyl and imino transfer reactions of aryl iodides. Tetrahedron Letters, 46(6), 983–986. doi:10.1016/j.tetlet.2004.12.034. View Source
- [2] Ahman, J. B., Hodgson, P. B., Lewandowski, S. J., & Walton, R. (2003). Patent application WO 2002094815. Chem. Abstr. View Source
